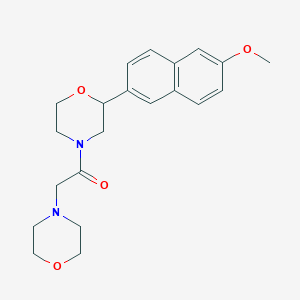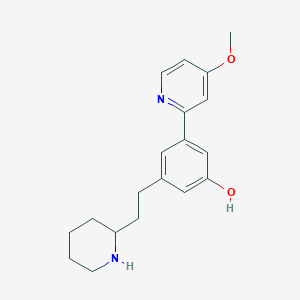
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research. This compound is a morpholine derivative that has been synthesized for various applications, including medicinal chemistry and drug discovery. In
作用機序
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce the deposition of amyloid beta protein in the brain, which is associated with Alzheimer's disease. Additionally, this compound has been shown to increase dopamine levels in the brain, which is beneficial for the treatment of Parkinson's disease.
実験室実験の利点と制限
One of the significant advantages of using 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting specific enzymes and pathways involved in disease development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in scientific research. One of the most significant future directions is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, this compound can be used as a tool for studying specific enzymes and pathways involved in disease development. Finally, this compound can be used in combination with other drugs to enhance their effectiveness in the treatment of various diseases.
Conclusion
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is a promising compound that has shown significant potential in scientific research. This compound has been extensively used in medicinal chemistry and drug discovery and has shown promising results in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of this compound, its high potency and selectivity make it a valuable tool for scientific research.
合成法
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine can be synthesized using a multi-step process. The synthesis starts with the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride to form 6-methoxy-2-naphthoyl chloride. The resulting product is then reacted with morpholine to form 6-methoxy-2-naphthyl morpholine. The final step involves the reaction of 6-methoxy-2-naphthyl morpholine with morpholin-4-ylacetic acid to form 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine.
科学的研究の応用
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine has been extensively used in scientific research for various applications. One of the most significant applications of this compound is in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-5-4-16-12-18(3-2-17(16)13-19)20-14-23(8-11-27-20)21(24)15-22-6-9-26-10-7-22/h2-5,12-13,20H,6-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKKOFIBAMZMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)
![2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5495784.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)

![1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5495808.png)
![1-ethyl-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5495819.png)
![4-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5495827.png)
![(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5495829.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5495837.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5495856.png)